

# A Comprehensive Technical Guide to 1-[4-(Trifluoromethyl)phenyl]ethanol

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## Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)phenyl]ethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **1-[4-(trifluoromethyl)phenyl]ethanol**, a key chiral building block in modern medicinal chemistry and materials science. Its significance stems from the presence of the trifluoromethylphenyl group, which confers advantageous properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modified electronic characteristics. This document details the synthesis, characterization, and diverse applications of this compound, serving as a critical resource for professionals in the field.

## Physicochemical and Spectroscopic Data

**1-[4-(Trifluoromethyl)phenyl]ethanol** is a chiral secondary alcohol. The racemic mixture is often a clear, colorless to pale yellow liquid.<sup>[1][2]</sup> Its enantiomers, (R)-**1-[4-(trifluoromethyl)phenyl]ethanol** and (S)-**1-[4-(trifluoromethyl)phenyl]ethanol**, are crucial for the stereoselective synthesis of various active pharmaceutical ingredients.

Table 1: Physicochemical Properties

Property	Value	References
Molecular Formula	C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O	[3][4]
Molecular Weight	190.16 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[1][2]
Boiling Point	116-118 °C @ 20 Torr; 233 °C @ 760 mmHg	[1]
Density	1.237 g/mL at 25 °C	[1]
Refractive Index	n <sub>20</sub> /D 1.458 (lit.)	[1][2]
Flash Point	98 °C	

Table 2: Spectroscopic Data

Technique	Data	References
Mass Spectrometry (GC-MS)	Molecular Ion (M <sup>+</sup> ): 190.17 m/z	[3]
Infrared (IR) Spectroscopy (Thin Film)	$\nu_{\text{max}}$ (cm <sup>-1</sup> ) = 3357, 3069, 1474, 1437, 1048, 754, 692	[5]

## Synthesis and Experimental Protocols

The primary route for synthesizing **1-[4-(trifluoromethyl)phenyl]ethanol** is the reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone.[6] For applications in drug development, the asymmetric synthesis to obtain specific enantiomers is of paramount importance.

### Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

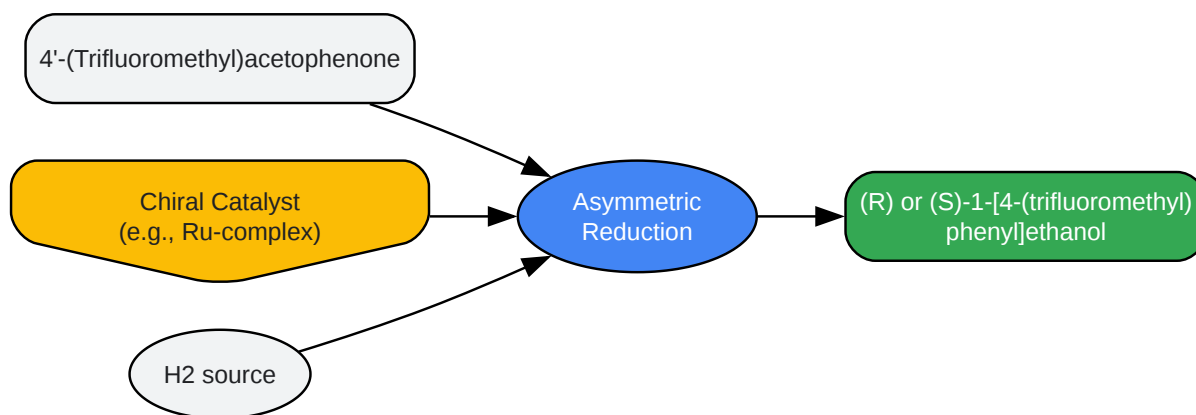
The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is a well-established method for producing chiral **1-[4-(trifluoromethyl)phenyl]ethanol**. This can be achieved through

various catalytic systems, including those employing chiral alkoxy-aluminum and -magnesium halides.[7] Biocatalytic methods using recombinant E. coli whole cells have also proven effective for producing the (R)-enantiomer with high enantiomeric excess.[8][9]

#### Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on common laboratory practices for asymmetric hydrogenation.

- Materials: 4'-(trifluoromethyl)acetophenone, a suitable chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand), hydrogen gas, and an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).
- Procedure:
  - In a high-pressure reaction vessel, dissolve 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the chosen solvent.
  - Purge the vessel with an inert gas, such as argon or nitrogen.
  - Pressurize the vessel with hydrogen gas to the desired pressure.
  - Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
  - Carefully depressurize the vessel and remove the solvent under reduced pressure.
  - Purify the resulting **1-[4-(trifluoromethyl)phenyl]ethanol** by column chromatography on silica gel to obtain the desired enantiomer.



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Caption: General workflow for the asymmetric synthesis of **1-[4-(trifluoromethyl)phenyl]ethanol**.

## Applications in Drug Development

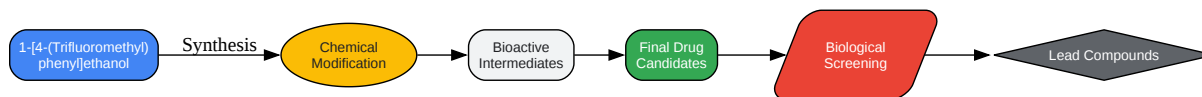
The unique properties imparted by the trifluoromethyl group make **1-[4-(trifluoromethyl)phenyl]ethanol** a valuable building block in the synthesis of various pharmaceuticals.<sup>[10]</sup> The incorporation of this moiety can lead to improved potency, metabolic stability, and bioavailability of drug candidates.<sup>[11]</sup>

## Role in the Synthesis of Biologically Active Molecules

Derivatives of **1-[4-(trifluoromethyl)phenyl]ethanol** have been investigated for a range of biological activities, including their potential as fungicidal agents.<sup>[12]</sup> Furthermore, this scaffold is integral to the development of pyrazoline derivatives with anti-inflammatory and antidiabetic properties.<sup>[13]</sup> It is also a key component in the synthesis of benzenesulfonamide derivatives with potential biological activities.<sup>[14]</sup>

## Case Study: Mabuterol Synthesis

While not a direct precursor, the related compound 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone undergoes reduction to an ethanol derivative in the final steps of the synthesis of Mabuterol, a selective  $\beta_2$  adrenoreceptor agonist.<sup>[15]</sup> This highlights the importance of the reduction of a phenylethanone to a phenylethanol in the synthesis of complex drug molecules.



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Caption: Logical relationship in drug discovery starting from **1-[4-(trifluoromethyl)phenyl]ethanol**.

## Safety Information

**1-[4-(Trifluoromethyl)phenyl]ethanol** is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.<sup>[16]</sup>

This technical guide provides a comprehensive starting point for researchers and professionals working with **1-[4-(trifluoromethyl)phenyl]ethanol**. For further details on specific applications and synthetic procedures, consulting the primary literature is recommended.

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